

Application Notes and Protocols for TAK-960 in Mouse Models

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Compound of Interest

Compound Name: TAK-960 monohydrochloride

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These application notes provide a comprehensive guide for researchers utilizing the Polo-like kinase 1 (PLK1) inhibitor, TAK-960, in preclinical mouse models of cancer. The information compiled here is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of in vivo studies.

Mechanism of Action

TAK-960 is an orally available, selective, and potent inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.^{[1][2]} Inhibition of PLK1 by TAK-960 leads to G2/M cell-cycle arrest and ultimately apoptosis in tumor cells.^{[1][3]} A key pharmacodynamic (PD) biomarker of TAK-960 activity is the phosphorylation of histone H3 (pHH3), which increases in a dose-dependent manner following administration.^{[2][4]}

Dosing and Schedule in Mouse Xenograft Models

Oral administration is the standard route for TAK-960 in mouse studies. The vehicle commonly used is 0.5% methyl cellulose (MC).^[4] A variety of dosing schedules have been demonstrated to be effective, allowing for flexibility in experimental design.

Table 1: Summary of TAK-960 Dosing Regimens in Mouse Models

Tumor Model	Mouse Strain	TAK-960 Dose (mg/kg)	Dosing Schedule	Key Findings
HT-29 (Colorectal Cancer)	Nude	5, 10, 30	Once daily for 21 days (QD x 21)	Dose-dependent tumor growth inhibition. At 10 mg/kg, complete regression was observed in 3 out of 5 tumors.[4][5]
HT-29 (Colorectal Cancer)	Nude	10, 15	Once daily for 3 days per week for 3 weeks (QD x 3/w x 3w)	Significant tumor growth inhibition. [4]
HT-29 (Colorectal Cancer)	Nude	20, 25	Twice weekly, 2 days apart for 3 weeks (Q2D x 2/w x 3w)	Dose-dependent tumor growth inhibition.[4]
Various Xenografts (HCT116, PC-3, BT474, A549, NCI-H1299, NCI-H1975, A2780, MV4-11)	Nude or SCID	10	Once daily for 14 days	Significant efficacy against multiple tumor xenografts.[4][6]
K562ADR (Adriamycin-resistant Leukemia)	SCID	10	Once daily for 6 days per week for 2 weeks (QD x 6/w x 2w)	Significant antitumor efficacy.[4]
MV4-11 (Leukemia, disseminated model)	NOD/SCID	7.5	Once daily for 9 consecutive days (QD x 9)	Significant antitumor efficacy.[4]
Colorectal Cancer Patient-	Not specified	5, 10	Daily	Response varied, with 6 out

Derived
Xenografts
(PDX)

of 18 PDX
models showing
sensitivity.[3][7]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of TAK-960

- **Reagent Preparation:** Prepare a 0.5% methyl cellulose (MC) solution in sterile water to serve as the vehicle.
- **TAK-960 Formulation:** Suspend the desired amount of TAK-960 powder in the 0.5% MC vehicle to achieve the final target concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse, the mouse would receive 0.2 mg of TAK-960). The volume administered is typically 10 mL/kg.
- **Administration:** Administer the TAK-960 suspension to mice via oral gavage using an appropriately sized feeding needle.

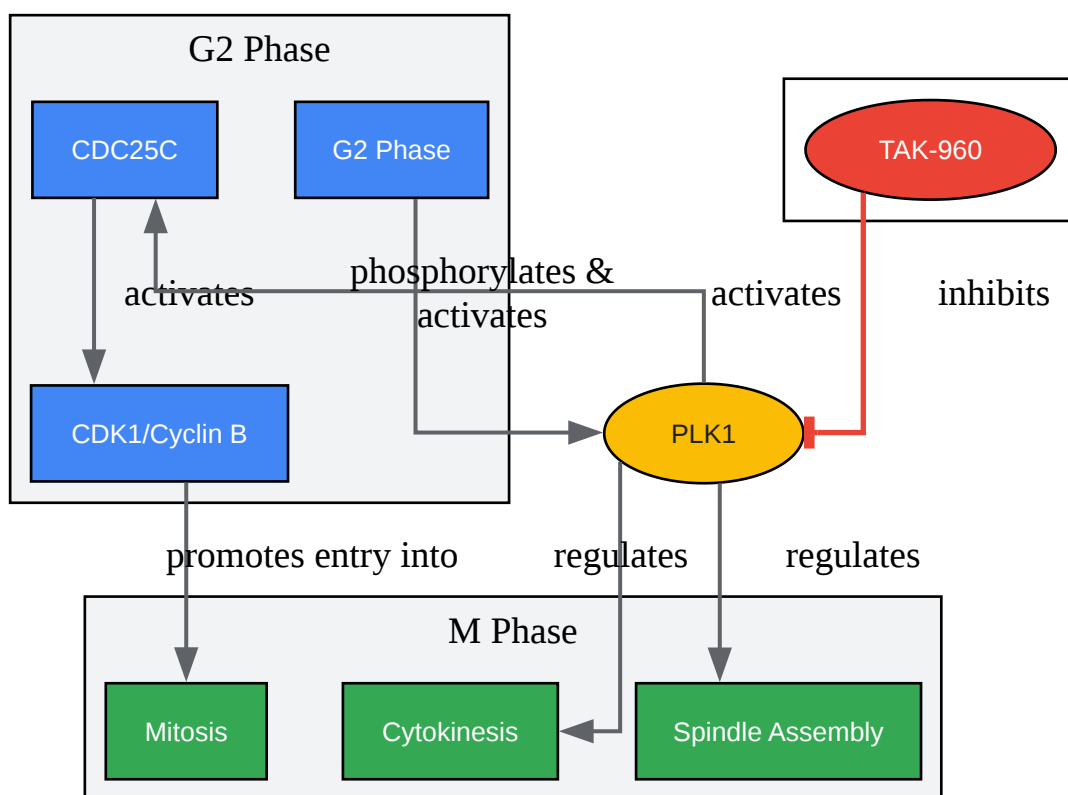
Protocol 2: Subcutaneous Tumor Xenograft Model

- **Cell Preparation:** Culture human cancer cell lines (e.g., HT-29) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5×10^7 cells/mL.
- **Tumor Implantation:** Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the flank of athymic nude mice (5-6 weeks old).[4]
- **Tumor Growth Monitoring:** Allow tumors to grow to a volume of approximately 200 mm³. [4]
- **Randomization and Treatment:** Randomize mice into treatment and control groups. Initiate treatment with TAK-960 or vehicle as described in Protocol 1, following the desired dosing schedule.
- **Efficacy Assessment:** Measure tumor volumes and body weights approximately twice weekly. [4] Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$. [4]

Protocol 3: Pharmacodynamic (PD) Analysis of pHH3

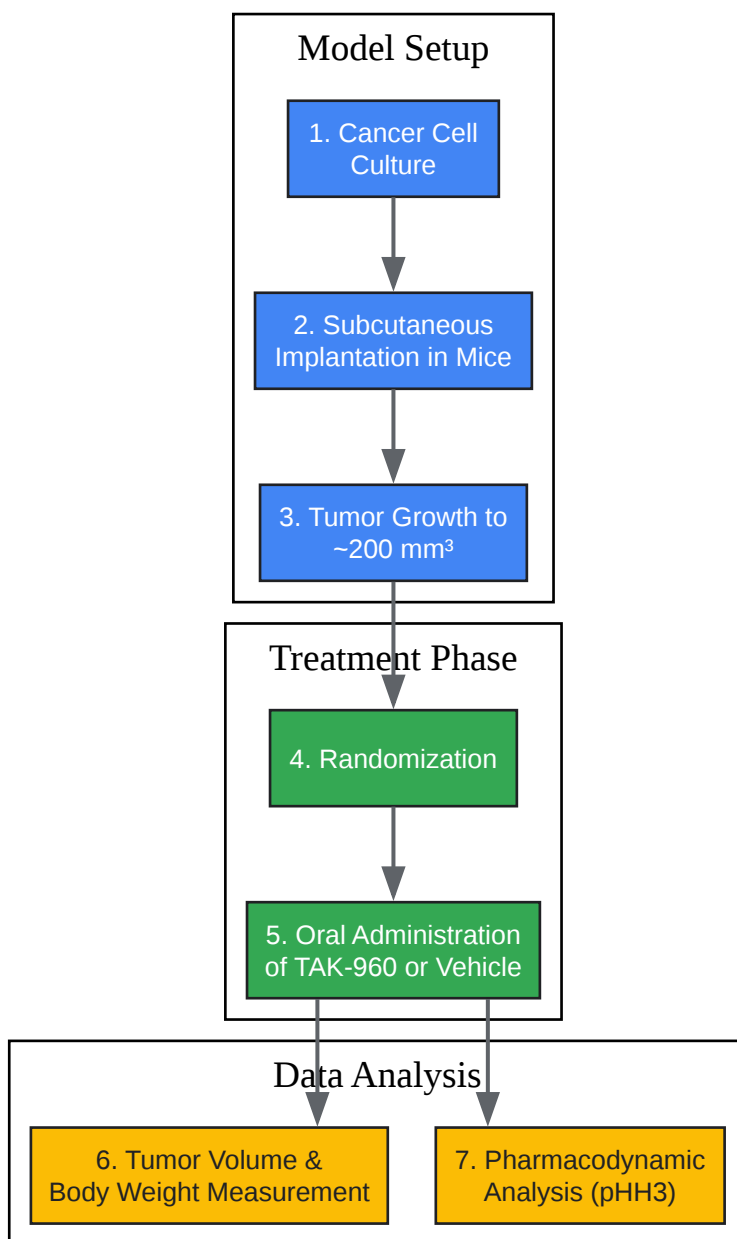
- Dosing: Administer a single oral dose of TAK-960 (e.g., 30 mg/kg) to tumor-bearing mice.[4]
- Tissue Collection: At various time points post-dose (e.g., 0, 2, 4, 8, 24, 48 hours), euthanize the mice and excise the tumors.[4]
- Immunohistochemistry (IHC):
 - Fix the tumors in formalin and embed in paraffin.
 - Section the paraffin-embedded tumors.
 - Perform standard IHC staining for phosphorylated histone H3 (pHH3).
 - Quantify the percentage of pHH3-positive cells to assess the pharmacodynamic effect of TAK-960.[4]

Visualizations



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Caption: Simplified PLK1 signaling pathway and the inhibitory action of TAK-960.



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